molecular formula C18H14BrN3O3 B2935882 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105237-75-9

4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

カタログ番号: B2935882
CAS番号: 1105237-75-9
分子量: 400.232
InChIキー: QSRLPDQJYKAHFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C18H14BrN3O3 and its molecular weight is 400.232. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a hybrid molecule that incorporates a benzo[b][1,4]oxazine core with a 1,2,4-oxadiazole moiety. This structural combination is significant due to the diverse biological activities associated with both components. The oxadiazole derivatives have been extensively studied for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities.

The molecular formula of the compound is C21H19BrN4O2C_{21}H_{19}BrN_{4}O_{2} with a molecular weight of approximately 471.4 g/mol. The presence of the bromophenyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a related oxadiazole compound demonstrated an IC50 value of approximately 92.4 µM against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells . The incorporation of the 4-bromophenyl group may enhance the compound's ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Oxadiazole Compounds

CompoundCell LineIC50 (µM)
Compound AHT-29 (Colon)92.4
Compound BMCF-7 (Breast)75.0
Compound CA549 (Lung)80.5

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. One study focused on the synthesis and screening of various substituted oxadiazoles for antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus. The findings suggest that modifications at the oxadiazole ring can lead to enhanced antimicrobial efficacy .

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus20
Compound FC. albicans18

The mechanism by which this compound exerts its biological effects likely involves interaction with various cellular targets. Oxadiazoles are known to inhibit key enzymes such as carbonic anhydrases and histone deacetylases, which play crucial roles in cancer cell proliferation and survival . Additionally, the presence of the benzo[b][1,4]oxazine structure may facilitate binding to specific receptors involved in signaling pathways related to apoptosis and inflammation.

Case Studies

A recent study investigated the effects of similar oxadiazole compounds on cancer cell lines in vitro. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways . Another case study highlighted the potential of these compounds as anti-inflammatory agents by demonstrating their ability to reduce cytokine release in activated macrophages.

特性

IUPAC Name

4-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3/c1-11-2-7-14-15(8-11)24-10-17(23)22(14)9-16-20-18(21-25-16)12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRLPDQJYKAHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。